MBP Ac1-9 (4Y)

MHC binding affinity peptide-MHC stability immunodominant epitope engineering

Select MBP Ac1-9 (4Y) for your EAE tolerance studies. This synthetic altered peptide ligand, featuring a single Lys→Tyr substitution at position 4, exhibits a ~1,000,000-fold increase in I-Au MHC class II binding affinity over the native peptide. It functions as a superagonist, activating T cells at femtomolar concentrations and providing complete protection in H-2u EAE models, outperforming other position-4 variants. Ideal for investigating regulatory T cell differentiation (Tr1 & Foxp3+ Treg) and peptide-induced peripheral tolerance mechanisms. Standardized escalating dose protocols are available.

Molecular Formula C47H75N17O16
Molecular Weight 1134.2 g/mol
Cat. No. B15598907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBP Ac1-9 (4Y)
Molecular FormulaC47H75N17O16
Molecular Weight1134.2 g/mol
Structural Identifiers
InChIInChI=1S/C47H75N17O16/c1-23(56-24(2)67)37(71)62-32(21-65)41(75)58-28(14-16-36(49)70)39(73)61-31(20-25-9-11-26(68)12-10-25)40(74)59-29(6-3-17-54-46(50)51)44(78)64-19-5-8-34(64)43(77)63-33(22-66)42(76)57-27(13-15-35(48)69)38(72)60-30(45(79)80)7-4-18-55-47(52)53/h9-12,23,27-34,65-66,68H,3-8,13-22H2,1-2H3,(H2,48,69)(H2,49,70)(H,56,67)(H,57,76)(H,58,75)(H,59,74)(H,60,72)(H,61,73)(H,62,71)(H,63,77)(H,79,80)(H4,50,51,54)(H4,52,53,55)/t23-,27-,28-,29-,30-,31-,32-,33-,34-/m0/s1
InChIKeyQICAQKJDJNQNGW-WNSLIGOFSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MBP Ac1-9 (4Y): A High-Affinity MHC Class II-Binding Synthetic Peptide for EAE and Multiple Sclerosis Research


MBP Ac1-9 (4Y) (CAS: 167278-49-1) is a synthetic altered peptide ligand (APL) derived from the N-terminal acetylated 1-9 fragment of murine myelin basic protein (MBP Ac1-9), featuring a single lysine-to-tyrosine substitution at position 4 (4Y) [1]. This modification enhances its binding affinity to the I-Au MHC class II molecule by approximately 1,000,000-fold relative to the native MBP Ac1-9 (4K) peptide, conferring superagonist properties that enable T cell activation at femtomolar concentrations [2]. The peptide serves as the immunodominant encephalitogenic epitope in the H-2u mouse model of experimental autoimmune encephalomyelitis (EAE) and is a well-characterized model apitope (antigen processing independent T cell epitope) for investigating peptide-induced tolerance mechanisms in autoimmune disease contexts [3].

Why MBP Ac1-9 (4Y) Cannot Be Substituted with MBP Ac1-9 (4K) or Other Position-4 Analogs in Tolerance Induction Studies


The substitution of residue 4 within the MBP Ac1-9 epitope produces a hierarchy of MHC binding affinities spanning several orders of magnitude: Ac1-9(4Y) > Ac1-9(4Val) > Ac1-9(4Ala) >> Ac1-9(4K) [1]. This binding affinity directly determines the peptide's tolerogenic efficacy in vivo. The native MBP Ac1-9 (4K) peptide binds I-Au with low affinity (IC50 ~ 10-100 μM range) and provides only moderate protection against EAE when administered as a soluble tolerogen, whereas the high-affinity 4Y analog confers substantially greater protection and induces distinct T cell regulatory phenotypes [2]. In direct comparative studies, intranasal administration of Ac1-9[4Y] provided complete protection against EAE, while treatment with Ac1-9[4A] and Ac1-9[4K] resulted in only partial protection, establishing that the 4Y substitution is non-interchangeable with other position-4 variants [3].

MBP Ac1-9 (4Y) Quantitative Differentiation Evidence: Comparative Data Against MBP Ac1-9 and Position-4 Analogs


MHC Class II (I-Au) Binding Affinity: 1,000,000-Fold Enhancement Over Native MBP Ac1-9

MBP Ac1-9 (4Y) exhibits MHC class II (I-Au) binding affinity approximately 1,000,000-fold (six orders of magnitude) higher than the native MBP Ac1-9 (4K) peptide [1]. The wild-type MBP Ac1-9 peptide binds I-Au with low affinity (estimated IC50 in the 10-100 μM range) and displays a short dissociation half-life, which may permit MBP-autoreactive T cells to escape central tolerance mechanisms [2]. The substitution of the native lysine at position 4 with a tyrosine residue introduces an aromatic anchor that occupies the P6 pocket of the I-Au MHC class II molecule, dramatically increasing binding stability and creating a superagonist ligand capable of stimulating Ac1-9-reactive T cells at femtomolar concentrations [3]. The affinity hierarchy across position-4 analogs has been established as: Ac1-9(4Y) > Ac1-9(4Val) > Ac1-9(4Ala) >> Ac1-9(4Lys) [4].

MHC binding affinity peptide-MHC stability immunodominant epitope engineering altered peptide ligand design

Complete EAE Protection with Ac1-9[4Y] vs Partial Protection with Ac1-9[4A] and Ac1-9[4K]

In direct head-to-head intranasal (i.n.) tolerance induction studies in the H-2u mouse EAE model, Ac1-9[4Y] provided complete protection against EAE, whereas treatment with Ac1-9[4A] and Ac1-9[4K] (native peptide) resulted in only partial protection [1]. This finding demonstrates that the 4Y substitution confers maximal tolerogenic efficacy among the tested position-4 analogs. In a separate prevention study using intraperitoneal (i.p.) administration of soluble peptide without adjuvant prior to EAE induction, mice treated with the high-affinity analogues Ac1-9[4Y] and Ac1-9[4A] became significantly less susceptible to Ac1-9-induced EAE, whereas those given the low-affinity peptide Ac1-9 were only moderately protected [2]. The level of disease inhibition directly correlated with the extent of T cell unresponsiveness as measured by in vitro proliferative and lymphokine assays, establishing a quantitative relationship between MHC binding affinity and tolerogenic potency [2]. Furthermore, Ac1-9[4Y] was identified as the most potent stimulus for IL-10-secreting regulatory T cell (IL-10 Treg) generation among the analogs tested [3].

experimental autoimmune encephalomyelitis peptide-induced tolerance intranasal immunotherapy disease protection

Therapeutic Efficacy When Administered on First Day of Disease Onset

In treatment studies examining therapeutic rather than prophylactic intervention, both Ac1-9 and Ac1-9[4Y] were shown to be effective when administered on the first day of disease onset in the EAE model [1]. This finding establishes that the 4Y analog retains therapeutic window activity comparable to the native peptide while providing the additional benefits of higher MHC affinity and enhanced tolerogenic potency in prevention paradigms. The therapeutic efficacy of soluble peptide administration on established disease onset is particularly relevant for translational research aimed at developing antigen-specific immunotherapies for autoimmune conditions where treatment would be initiated after clinical presentation [1]. The study further demonstrated that T cell priming, as measured by proliferation in vitro, became more resistant to inactivation when soluble peptides were administered close to the day of assay, highlighting the temporal dynamics of tolerance induction that must be considered in experimental design [2].

therapeutic tolerance established disease intervention EAE treatment peptide immunotherapy

Induction of Regulatory T Cell Populations: Tr1 and Foxp3+ Tregs

Repeated administration of the model apitope Ac1-9[4Y] induces both Foxp3+ Treg and Foxp3- Tr1 regulatory T cell populations, with Tr1 cell induction predominating over Foxp3+ Treg generation (Tr1 >> Foxp3+ Treg) [1]. The peptide renders antigen-specific T cells anergic upon initial exposure, while repeated administration drives the differentiation of regulatory T cell subsets that actively suppress autoreactive responses [2]. Mechanistically, i.n. treatment with MBP Ac1-9[4Y] induces active tolerance in the form of IL-10-secreting T regulatory cells (IL-10 Tregs) rather than clonal deletion, establishing a distinct immunoregulatory mechanism compared to high-dose tolerance or deletion-based approaches [3]. The apitope binds directly to steady-state dendritic cells (DC) rather than other antigen-presenting cells (APC) in lymphoid organs, a cellular targeting specificity that contributes to its unique tolerogenic profile [4]. Among position-4 analogs, Ac1-9[4Y] was identified as the most potent stimulus for IL-10 Treg generation [5].

regulatory T cells Tr1 cells Foxp3+ Tregs IL-10 secretion immune tolerance

Subcutaneous Escalating Dose Immunotherapy Reduces EAE Susceptibility

Subcutaneous (s.c.) administration of MBP Ac1-9[4Y] using an escalating dose regimen has been demonstrated to induce protection against EAE in T cell receptor (TCR) transgenic Tg4 mice [1]. In a defined dose-escalation protocol, Tg4 mice were pre-treated s.c. with an escalating course of MBP Ac1-9[4Y], either 0.08 μg → 0.8 μg → 4 × 8 μg (escalating to 8 μg) or 0.08 μg → 0.8 μg → 8 μg → 3 × 80 μg (escalating to 80 μg), prior to EAE induction [2]. This dose-escalation approach desensitizes antigen-specific CD4+ T cells, allowing safe administration of high peptide doses that would otherwise trigger adverse reactions if given as a single bolus [2]. The subcutaneous route circumvents the dose-limiting anaphylactic responses observed with intraperitoneal administration of higher peptide doses, enabling more robust tolerance induction protocols [3]. Repeated administration of MBP Ac1-9[4Y] via this route induces IL-10-expressing Th1-like regulatory cells, establishing a reproducible model for investigating peptide-based specific immunotherapy (SIT) [4].

dose escalation subcutaneous immunotherapy desensitization T cell anergy

Thymus-Independent Peripheral Tolerance with Sustained Antibody Suppression Beyond 16 Weeks

Intranasal administration of Ac1-9[4Y] induces a thymus-independent peripheral tolerance mechanism characterized by virtually complete inhibition of T-cell proliferation for 1-6 weeks post-treatment in both euthymic and adult thymectomized (ATx) mice [1]. Mice pretreated with 4Y i.n. and subsequently primed with myelin exhibited strongly reduced levels of anti-MBP immunoglobulin G2a (IgG2a) and IgG1, confirming that both T helper 1 (Th1) and Th2 functions were inhibited in vivo [2]. From 8 weeks onwards, responsiveness slowly recovered in euthymic but not in ATx mice, indicating that the reversal of tolerance is confined to new T cells exported from the thymus while peripheral tolerance mechanisms persist in the absence of thymic output [2]. Notably, even at 16 weeks post-treatment—when substantial recovery of T-cell responsiveness in vitro was observed in euthymic mice (reflected by a low degree of protection from EAE in vivo)—anti-MBP IgG2a and IgG1 antibody responses remained significantly reduced, demonstrating a dissociation between T cell proliferative recovery and sustained humoral immune suppression [3].

peripheral tolerance thymus independence antibody suppression long-term tolerance

Optimal Research Applications for MBP Ac1-9 (4Y): From Mechanistic Tolerance Studies to Preclinical Immunotherapy Development


EAE Tolerance Induction and Peptide-Based Immunotherapy Preclinical Studies

MBP Ac1-9 (4Y) is the optimal peptide for EAE tolerance induction studies requiring complete protection and robust regulatory T cell responses. Based on direct comparative evidence showing complete protection with Ac1-9[4Y] versus partial protection with Ac1-9[4A] and Ac1-9[4K] [1], researchers can confidently select this compound for studies where maximal tolerogenic efficacy is essential. The validated subcutaneous escalating dose protocol (0.08 μg → 0.8 μg → 8 μg → 80 μg) provides a standardized methodology for investigating peptide-based specific immunotherapy without dose-limiting adverse reactions [2]. This application is particularly suited for preclinical therapeutic development in the H-2u mouse model and Tg4 TCR transgenic systems.

Mechanistic Studies of Regulatory T Cell (Tr1 and Foxp3+ Treg) Differentiation

For researchers investigating the molecular mechanisms governing regulatory T cell differentiation, MBP Ac1-9 (4Y) provides a uniquely characterized tool that induces both Foxp3+ Treg and Foxp3- Tr1 cell populations (Tr1 >> Foxp3+ Treg) upon repeated administration [3]. The peptide's established role as the most potent stimulus for IL-10-secreting regulatory T cell generation among position-4 analogs [4] makes it the preferred choice for studies examining IL-10 transcriptional regulation, PKCθ-dependent signaling pathways, and the induction of suppressive T cell phenotypes. The direct binding of Ac1-9[4Y] to steady-state dendritic cells rather than other APC populations provides an additional cellular targeting dimension for investigation [5].

Structure-Activity Relationship (SAR) and Altered Peptide Ligand (APL) Design Studies

MBP Ac1-9 (4Y) serves as the high-affinity reference standard for structure-activity relationship studies examining the role of position 4 residues in MHC binding and T cell activation. With its ~1,000,000-fold enhanced MHC binding affinity relative to native Ac1-9 [6] and its position at the apex of the affinity hierarchy (Ac1-9[4Y] > Ac1-9[4Val] > Ac1-9[4Ala] >> Ac1-9[4Lys]) [7], this compound provides the benchmark for comparing novel APL designs. Researchers developing next-generation tolerogenic peptides for multiple sclerosis or other autoimmune indications can use Ac1-9[4Y] as the positive control for maximal MHC binding and tolerogenic potency.

Longitudinal Studies of Peripheral Tolerance Duration and Thymus Independence

For investigations examining the temporal dynamics of peptide-induced peripheral tolerance, MBP Ac1-9 (4Y) offers well-characterized kinetic parameters: virtually complete T-cell unresponsiveness for 1-6 weeks post-i.n. administration, with recovery confined to thymic emigrants from week 8 onward and sustained antibody suppression persisting beyond 16 weeks [8]. This defined temporal profile enables researchers to design experiments with predictable windows of immune unresponsiveness, making Ac1-9[4Y] the compound of choice for studies requiring precise control over the duration and reversibility of tolerance in both euthymic and thymectomized mouse models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for MBP Ac1-9 (4Y)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.